Asclepin

Beschreibung

Botanical Source: Asclepias curassavica

The primary botanical source of asclepin is Asclepias curassavica, commonly known as tropical milkweed or bloodflower. wikipedia.org This plant is a member of the Apocynaceae family, specifically the subfamily Asclepiadoideae. cabidigitallibrary.org

Asclepias curassavica holds a significant place in ethnobotanical research due to its traditional uses in various cultures and its production of biologically active compounds. huemed-univ.edu.vnvanderbilt.edu The genus name, Asclepias, is derived from Asklepios, the Greek god of healing, reflecting the medicinal reputation of these plants. cabidigitallibrary.org The species name, curassavica, originates from Curaçao, an island in the Caribbean, which is the type locality for the species. cabidigitallibrary.org

Historically, different parts of A. curassavica have been used in traditional medicine to treat a range of ailments. huemed-univ.edu.vnvanderbilt.edu For instance, it has been utilized for its purgative effects, as a remedy for snakebites, and to address skin ulcers and respiratory issues. cabidigitallibrary.orgvanderbilt.edu This rich history of traditional use has spurred scientific investigation into its chemical constituents, including this compound, to understand the pharmacological basis for these applications. huemed-univ.edu.vn The plant is also a crucial food source for the larvae of monarch butterflies (Danaus plexippus), which sequester the plant's cardenolides as a defense mechanism against predators. wikipedia.org

Table 1: Taxonomic Classification of Asclepias curassavica

| Rank | Name |

|---|---|

| Kingdom | Plantae wikipedia.org |

| Clade | Tracheophytes wikipedia.org |

| Clade | Angiosperms wikipedia.org |

| Clade | Eudicots wikipedia.org |

| Clade | Asterids wikipedia.org |

| Order | Gentianales wikipedia.org |

| Family | Apocynaceae wikipedia.org |

| Genus | Asclepias wikipedia.org |

Asclepias curassavica is native to the American tropics. wikipedia.org Its natural range is believed to extend from South America through Central America and into Mexico. cabidigitallibrary.orgkew.org However, due to its popularity as an ornamental plant and its role as a host for butterflies, it has been widely introduced and has now established a pantropical distribution. wikipedia.org It can be found naturalized in various parts of the Americas, Asia, Australia, and Africa. cabidigitallibrary.org

This species typically thrives in a variety of habitats, including open fields, roadsides, and forest edges. eddmaps.org It is an erect, perennial subshrub that can grow up to a meter in height. wikipedia.org The plant is characterized by its milky sap, oppositely arranged lanceolate leaves, and striking red and orange flowers that bloom for most of the year. wikipedia.org The widespread distribution of A. curassavica has significant ecological implications, particularly concerning the migration patterns of monarch butterflies. wikipedia.org

Biosynthetic Pathways of Cardenolides

The biosynthesis of this compound is a complex process that falls under the broader pathway of cardenolide synthesis. Cardenolides are steroidal compounds characterized by a specific five-membered lactone ring attached at the C-17 position of the steroid nucleus. oup.com

The journey to this compound begins with fundamental precursor molecules. The biosynthesis of the steroid backbone starts with the condensation of two farnesyl-diphosphate molecules to form squalene. researchgate.net From squalene, a series of enzymatic reactions are proposed to generate sterol precursors. researchgate.net

A key intermediate in the biosynthesis of cardenolides is pregnenolone. mpg.de This compound is often referred to as the "mother of all steroid hormones" as it serves as a precursor for a wide array of steroid hormones in both plants and animals. mpg.de The formation of pregnenolone is a critical branching point that directs metabolic flow towards the synthesis of cardiac glycosides. nih.gov It is believed to be derived from cholesterol or other phytosterols. oup.com

The enzymatic pathway leading to the formation of cardenolides is intricate and not yet fully elucidated. However, significant progress has been made in identifying key enzymes and the genes that encode them.

One of the initial and crucial steps is the conversion of sterols to pregnenolone, a reaction catalyzed by enzymes from the cytochrome P450 family, specifically the CYP87A subfamily. mpg.denih.gov The expression of a CYP87A gene has been observed in the stems and roots of A. curassavica and is induced by methyl jasmonate, a plant defense elicitor. nih.gov

Following the formation of pregnenolone, a series of enzymatic modifications occur. These include hydroxylations, reductions, and the formation of the characteristic butenolide ring. nih.gov Enzymes such as 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone 5β-reductase (P5βR) are known to be involved in the subsequent steps of the pathway. oup.comnih.gov The final stages of biosynthesis involve glycosylation, where sugar moieties are attached to the steroid core, a process catalyzed by UDP-dependent glycosyltransferases (UGTs). nih.gov These glycosylation steps are crucial for the diversity and biological activity of the resulting cardenolides. nih.gov

While the general cardenolide biosynthetic pathway provides the foundational framework, the specific steps leading to this compound are less defined. This compound is a glycoside of a specific aglycone, and its formation would require a precise sequence of enzymatic reactions.

The biosynthesis of this compound likely involves specific hydroxylations and the attachment of a particular sugar molecule to the steroid aglycone. The structural features of this compound, including the presence of an acetyl group, suggest the involvement of specific acetyltransferases in the final steps of its synthesis. np-mrd.org The accumulation of this compound in A. curassavica suggests that the enzymatic machinery within this plant is uniquely tailored to produce this particular cardenolide, alongside others like calotropin and voruscharin. wikipedia.org The regulation of gene expression for the various enzymes in the pathway likely dictates the specific profile of cardenolides produced by the plant. pnas.org

Factors Influencing Cardenolide Accumulation in Plant Tissues

The synthesis and storage of cardenolides, including this compound, within plant tissues are not static processes. They are dynamically influenced by a complex interplay of genetic (endogenous) and environmental (exogenous) factors. nih.gov These factors can dictate the concentration, composition, and distribution of cardenolides throughout the plant, which has significant implications for the plant's defense against herbivores.

Genetic and Developmental Factors

The genetic makeup of a plant is a primary determinant of its cardenolide profile. Significant variation in the types and amounts of cardenolides exists both between different species of milkweed (Asclepias) and among populations of the same species. nih.govoup.com For example, Asclepias eriocarpa and Asclepias speciosa contain different arrays and concentrations of cardenolides, which affects their defensive capabilities. nih.gov Studies on common milkweed (Asclepias syriaca) have revealed that defensive traits, including cardenolide levels, are genetically variable. naturvielfalt.ch Research comparing wild Asclepias brachystephana with their lab-reared offspring showed that wild plants had 35% higher concentrations of cardenolides, highlighting the role of environmental stimuli in combination with genetic predispositions. cornell.edu

The allocation of cardenolides is also highly tissue-specific. Concentrations can vary substantially between roots, leaves, stems, and seeds. oup.comresearchgate.net In A. syriaca, for instance, about 40% more cardenolides are allocated to the shoots than to the roots. researchgate.net The latex of some milkweed species, such as A. eriocarpa, contains very high concentrations of cardenolides, whereas the latex of other species like A. speciosa has little to none. nih.gov Furthermore, the age of the plant can influence the production of these defensive compounds. researchgate.net

Biotic Factors

Herbivory is a major biotic factor that can trigger an increase in cardenolide production, a phenomenon known as induced defense. researchgate.net Damage caused by specialist herbivores, such as monarch butterfly (Danaus plexippus) larvae, has been shown to stimulate a significant increase in cardenolide concentrations in species like A. syriaca. naturvielfalt.chresearchgate.net This response is mediated by plant signaling pathways, with the phytohormone jasmonic acid (JA) playing a crucial role in activating defense mechanisms against chewing herbivores. researchgate.net Interestingly, early-season herbivory can induce changes in the plant that affect herbivores later in the season. naturvielfalt.ch

Abiotic Environmental Factors

A range of abiotic factors in the plant's environment can modulate the synthesis and accumulation of secondary metabolites. maxapress.comnih.gov For cardenolides, these include soil composition, water availability, light, and temperature. nih.govresearchgate.net

Water Availability: Drought is a significant environmental stress that often leads to an increased concentration of secondary metabolites in plant tissues as a physiological and biochemical response. maxapress.commdpi.com

Light and Temperature: Light intensity and temperature are critical environmental variables that can regulate the synthesis of various secondary metabolites, including terpenoids, the broad class of compounds to which cardenolides belong. maxapress.commdpi.comd-nb.info

Elevated Carbon Dioxide (CO₂): Changes in atmospheric conditions, such as increased CO₂ levels, can alter the concentration of a plant's chemical defenses. mdpi.com Elevated CO₂ can lead to increased photosynthesis, making more precursors available for the biosynthesis of secondary metabolites. mdpi.com

The table below summarizes the key factors known to influence cardenolide accumulation in Asclepias species.

| Factor Category | Specific Factor | Observed Effect on Cardenolide Accumulation | Plant Species Example(s) | Citations |

| Genetic | Species Variation | Different species possess distinct cardenolide profiles and concentrations. | A. eriocarpa, A. speciosa | nih.gov |

| Intra-species Variation | Genetic differences within a species lead to variable cardenolide levels. | A. syriaca, A. brachystephana | naturvielfalt.chcornell.edu | |

| Developmental | Plant Tissue/Organ | Concentrations vary significantly between roots, shoots, leaves, and latex. | A. syriaca, A. eriocarpa, A. speciosa | nih.govoup.comresearchgate.net |

| Plant Age | The age of the plant can affect cardenolide production levels. | Asclepias spp. | researchgate.net | |

| Biotic | Herbivory | Damage by herbivores (e.g., monarch larvae) induces higher cardenolide concentrations. | A. syriaca, A. hallii | naturvielfalt.chresearchgate.net |

| Abiotic | Soil Nutrients (Nitrogen) | Can have weak or strong species-dependent effects; may specifically induce N-cardenolides after damage. | A. syriaca | researchgate.net |

| Water Availability (Drought) | Stress can alter physiological features and increase the concentration of secondary metabolites. | General for medicinal plants | maxapress.commdpi.com | |

| Light & Temperature | Can modulate the synthesis of secondary metabolites. | General for medicinal plants | researchgate.netmdpi.comd-nb.info | |

| Elevated CO₂ | May alter the concentrations of chemical defense compounds. | General for medicinal plants | mdpi.com |

Eigenschaften

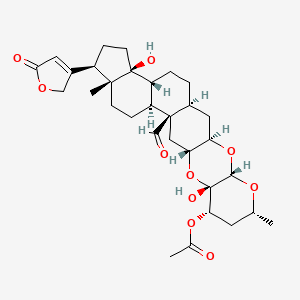

IUPAC Name |

[(1S,3R,5S,7R,9S,10S,12R,14R,15S,18R,19R,22S,23R)-14-formyl-10,22-dihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O10/c1-16-10-25(39-17(2)33)31(36)27(38-16)40-23-12-19-4-5-22-21(29(19,15-32)13-24(23)41-31)6-8-28(3)20(7-9-30(22,28)35)18-11-26(34)37-14-18/h11,15-16,19-25,27,35-36H,4-10,12-14H2,1-3H3/t16-,19+,20-,21+,22-,23-,24-,25+,27+,28-,29-,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKMZIABKYHLAR-SVDYBJNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C=O)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50957853 | |

| Record name | 13a-Formyl-3a,11a-dihydroxy-9,15a-dimethyl-1-(5-oxo-2,5-dihydrofuran-3-yl)icosahydro-1H,7aH-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxin-11-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36573-63-4 | |

| Record name | Asclepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36573-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asclepin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036573634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13a-Formyl-3a,11a-dihydroxy-9,15a-dimethyl-1-(5-oxo-2,5-dihydrofuran-3-yl)icosahydro-1H,7aH-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxin-11-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2α(2S,3S,4S,6R),3β,5α]-2,3-[[4-acetoxytetrahydro-3-hydroxy-6-methyl-2H-pyran-3,2-diyl]bis(oxy)]-14-hydroxy-19-oxocard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Asclepin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHW7L2SWU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Origin and Biosynthesis of Asclepin

Molecular Structure

The molecular formula of asclepin is C₃₁H₄₂O₁₀, and it has a molecular weight of approximately 574.7 g/mol . nih.gov

The core of this compound is a cardenolide steroid nucleus. This tetracyclic structure is fundamental to its classification and biological function. Key features of this nucleus include specific hydroxyl group substitutions and an aldehyde group, which contribute to its unique properties. researchgate.net

Taxonomic Classification and Ethnobotanical Relevance in Research

Physicochemical Properties

The physicochemical properties of this compound are important for its isolation, characterization, and understanding its behavior in biological systems.

| Property | Value/Description |

| Melting Point | Specific melting point data is not consistently reported across readily available literature, a common challenge with complex natural products. |

| Solubility | The presence of both a lipophilic steroid nucleus and a more hydrophilic sugar moiety gives this compound amphipathic properties, influencing its solubility in various solvents. |

| Spectral Data (NMR, Mass Spectrometry) | Detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data have been crucial in the definitive elucidation of this compound's complex structure. wikipedia.orgpnas.org These techniques allow for the precise mapping of its atomic connectivity and stereochemistry. |

Biosynthesis and Natural Occurrence

Biosynthesis in Plants

The biosynthesis of cardenolide glycosides like this compound in plants is a complex metabolic process. While the complete pathway for this compound is not fully elucidated, it is understood to originate from the mevalonic acid pathway, which produces the precursor for all steroids. sdu.dk Through a series of enzymatic reactions involving cyclization, oxidation, and glycosylation, the basic steroid skeleton is modified to form the cardenolide aglycone. This is then glycosylated with a specific sugar, which may be further modified, for instance, by acetylation, to yield the final this compound molecule. Recent research suggests that monarch caterpillars can convert related cardenolides, like voruscharin, into calotropin and calactin, indicating potential metabolic pathways that might be analogous in the plant. pnas.org

Natural Sources and Isolation

This compound is naturally found in several plant species, primarily within the Apocynaceae family.

This compound has been prominently isolated from Asclepias curassavica (tropical milkweed) and Asclepias vestita. nih.govnp-mrd.org It is also a known constituent of plants in the Calotropis genus, such as Calotropis gigantea. ijpsjournal.comcabidigitallibrary.org These plants produce a milky latex that is rich in a variety of cardenolide glycosides, including this compound, likely as a chemical defense against herbivores. icm.edu.plresearchgate.net

The isolation of this compound from its natural sources typically involves extraction of the plant material with a suitable solvent, followed by a series of chromatographic techniques to separate it from the complex mixture of other phytochemicals. The process requires careful selection of solvents and chromatographic media to achieve a high degree of purity.

Pharmacological and Biological Activities

Structural Elucidation and Chemical Characterization Methodologies of Asclepin

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic techniques are indispensable tools in the characterization of complex natural products like Asclepin. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy have been extensively used to determine the structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework and the relative stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy have been crucial in assigning the positions of protons and carbons within the molecule. Analysis of the chemical shifts, splitting patterns, and coupling constants in the ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. For instance, early studies on this compound reported characteristic signals including an acetyl function at 2.13 ppm, an aldehyde proton at 9.96 ppm, a secondary methyl at 1.30 ppm (J = 6 c/s), a tertiary methyl at 0.83 ppm, and a singlet at 4.55 ppm for an O-CH-O grouping. researchgate.net

Detailed NMR analysis, including 2D NMR techniques such as COSY and HMBC, allows for the correlation of signals and the establishment of the connectivity between different parts of the molecule. sapub.orgnih.gov These experiments are essential for piecing together the complex structure of cardenolide glycosides. Comparative analysis of the NMR data of this compound with related cardenolides has also been vital in its structural assignment. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. This technique is crucial for determining the elemental composition and confirming the molecular formula. For this compound, mass spectrometry has been used to determine its molecular ion peak and characteristic fragment ions. Early studies using mass spectrometry on this compound reported a mass spectrum with key ions at m/e 514 (M+-18), 404, 386, 357, 233 (base peak), 215, 192, 187, 128, and 113. researchgate.net

High-Resolution Mass Spectrometry (HRMS) offers significantly higher mass accuracy, allowing for the determination of the exact molecular mass and thus the precise elemental composition. pdvpmtasgaon.edu.inmeasurlabs.comresearchgate.net HRMS analysis of this compound has been reported, providing accurate mass-to-charge ratio (m/z) values that support its proposed molecular formula. acs.orgnih.gov For example, HR-ESI-MS analysis has shown a quasi-molecular ion peak for this compound at m/z 575.2855 [M+H]⁺, corresponding to the molecular formula C₃₁H₄₂O₁₀. acs.org The fragmentation patterns observed in MS and HRMS experiments also provide valuable clues about the substructures present in the molecule.

Structural Identification as 3'-O-Acetylcalotropin

Through comprehensive spectroscopic analysis, particularly NMR and mass spectrometry, this compound has been structurally identified as 3'-O-acetylcalotropin. researchgate.netscience.govepdf.pubuio.no This identification was based on the detailed analysis of its spectral data and comparison with the known properties of calotropin and its derivatives. researchgate.net The presence of an acetyl group and its specific location at the 3'-position of the glycosidic moiety were determined through careful interpretation of the NMR spectra, including the characteristic downfield shift of the proton on C-3' upon acetylation. researchgate.net Chemical methods, such as deacetylation, yielding calotropin, further supported this structural assignment. researchgate.net

Comparative Structural Analysis with Related Cardenolide Glycosides

Comparative structural analysis with related cardenolide glycosides is a critical step in the elucidation of new or less-characterized compounds like this compound. By comparing the spectroscopic data (NMR, MS, IR) of this compound with those of known cardenolides, particularly those isolated from the same plant sources like Calotropis and Asclepias species, researchers can identify similarities and differences in their structures. researchgate.netscience.govpsu.edunih.govresearchgate.netpsu.edu

Studies have compared the NMR data of this compound with other Calotropis glycosides, analyzing the chemical shifts and coupling patterns to understand the structural relationships. researchgate.net These comparisons have helped in assigning signals and confirming the presence of the cardenolide aglycone and the specific sugar moiety. Differences in spectroscopic data, such as variations in chemical shifts due to the presence or position of functional groups like the acetyl group in this compound, are key to differentiating it from related compounds like calotropin or other acetylated glycosides. researchgate.net This comparative approach is essential for the accurate identification and classification of cardenolide glycosides within this complex class of natural products.

Computational Chemistry Approaches in Structural Assignments

Computational chemistry methods are increasingly being used to complement experimental spectroscopic data in structural assignments. acs.orgscholaris.caqueensu.caroutledge.comyoutube.com These approaches can involve calculating theoretical spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) for proposed structures and comparing them with experimental values. queensu.caroutledge.com Computational tools can also assist in predicting fragmentation pathways in mass spectrometry or evaluating the relative stability of different possible isomers. scholaris.cayoutube.com

Here is a summary of key spectroscopic data points for this compound mentioned in the text:

| Spectroscopy Technique | Data Point | Value/Observation | Source |

| ¹H NMR | Acetyl function | 2.13 ppm | researchgate.net |

| ¹H NMR | Aldehyde proton | 9.96 ppm | researchgate.net |

| ¹H NMR | Secondary methyl | 1.30 ppm (J = 6 c/s) | researchgate.net |

| ¹H NMR | Tertiary methyl | 0.83 ppm | researchgate.net |

| ¹H NMR | O-CH-O grouping | 4.55 ppm (singlet) | researchgate.net |

| MS | M+-18 | m/e 514 | researchgate.net |

| MS | Base peak | m/e 233 | researchgate.net |

| HRMS (ESI-MS) | Quasi-molecular ion peak [M+H]⁺ | m/z 575.2855 (for C₃₁H₄₂O₁₀) | acs.org |

| IR | Functional groups | Presence of acetyl and other oxygen-containing groups | researchgate.netmdpi.comresearchgate.net |

Optimization of Solvent Systems (e.g., Methanol, Ethanol)

Methanol and ethanol are among the most widely utilized solvents for the extraction of cardenolides, including this compound, from plant matrices. Their efficacy stems from their ability to penetrate plant cell walls and effectively solubilize these lipophilic glycosides. Ethanol is often favored due to its relatively lower toxicity and environmental impact compared to methanol.

Research indicates that the choice and concentration of the solvent significantly influence extraction yield and purity. For instance, studies on related cardenolides from Calotropis gigantea have employed standardized protocols involving soaking dried leaves in 70% ethanol. Another study on Calotropis procera utilized methanol for the extraction of various plant parts, including leaves, flowers, stems, and roots. mdpi.com The efficiency of different solvents and their concentrations can vary depending on the plant species and the specific target compound.

Influence of Extraction Parameters (e.g., Time, Temperature, Solvent Ratios)

Beyond the choice of solvent, several parameters during conventional extraction significantly impact the yield and quality of the crude extract containing this compound. These include extraction time, temperature, and the ratio of solvent to plant material.

A standardized protocol for extracting related cardenolides from Calotropis gigantea involved soaking dried leaves in 70% ethanol for 72 hours, followed by filtration and solvent evaporation. This method resulted in a crude extract yield of approximately 12–15%. While this provides a general indication, compound-specific yields for this compound would require further quantification.

Optimization studies for plant extractions in general highlight the importance of these parameters. Higher temperatures can improve mass transfer efficiency by enhancing the solubility and diffusivity of compounds while reducing solvent viscosity. frontiersin.orgmdpi.com Extraction time needs to be sufficient to allow for adequate diffusion of the target compound into the solvent. The solvent-to-solid ratio is also critical; an insufficient amount of solvent may lead to incomplete extraction, while an excessive amount can make subsequent concentration steps more cumbersome and costly. Optimization of these parameters is often performed to maximize the yield of target compounds and tune selectivity towards specific compound classes. boku.ac.atmdpi.com

The following table illustrates the potential influence of solvent and extraction parameters on yield and purity, based on analogous studies for cardenolides:

| Solvent | Concentration (%) | Extraction Time (h) | Yield (%) | Purity (%) |

| Ethanol | 70 | 72 | 12-15 | - |

| Methanol | 80 | 48 | 16.8 | 72 |

| Water | 100 | 96 | 5.1 | 30 |

Note: Data in this table is illustrative, based on findings for this compound and related cardenolides where available.

Advanced Separation and Purification Technologies

Crude extracts obtained from conventional solvent extraction contain a mixture of compounds. To isolate this compound in a highly pure form, advanced separation and purification technologies are necessary.

Column Chromatography Applications

Column chromatography is a widely used technique for the initial purification of crude plant extracts containing this compound. Silica gel chromatography is commonly employed for separating this compound from other co-extracted compounds such as alkaloids and flavonoids.

Gradient elution, using solvent mixtures of varying polarities, is a typical approach in column chromatography for cardenolides. For instance, a gradient elution of chloroform-methanol (ranging from 9:1 to 7:3 v/v) has been shown to effectively separate this compound and related glycosides. Fractions collected at a 7:3 chloroform-methanol ratio typically exhibit higher purity, reaching 85-90% in analogous protocols for Calotropis glycosides. Other studies on Asclepias species have utilized silica gel column chromatography with different solvent systems, including gradients of hexane-ethyl acetate and ethyl acetate-methanol, to isolate various compounds, which would include cardenolides like this compound. researchgate.netsapub.orgsapub.org

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analytical profiling and preparative purification of this compound. HPLC offers high resolution and efficiency, allowing for the separation of compounds with similar chemical properties.

For achieving high purity of this compound, preparative HPLC is employed. Using a C18 column and a mobile phase of acetonitrile-water (typically 65:35), purities exceeding 98% can be achieved. This method, while potentially more costly, is essential for obtaining pharmaceutical-grade this compound.

Analytical HPLC is frequently used to monitor the separation process during column chromatography and to assess the purity of fractions. researchgate.net Techniques like LC-ESI-Orbitrap-MS/MS, which couple liquid chromatography with mass spectrometry, are used for the identification and tentative identification of compounds, including this compound, in complex plant extracts based on their retention time, mass spectra, and fragmentation patterns. mdpi.compnas.org Reversed-phase chromatography with C18 columns and acetonitrile/water gradients is a standard approach for the analysis and purification of cardenolides. pnas.org

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) has emerged as a greener alternative to conventional solvent extraction for isolating bioactive compounds. This technique utilizes a fluid above its critical temperature and pressure, such as supercritical carbon dioxide (SC-CO₂), which possesses properties of both liquids and gases. ajgreenchem.comresearchgate.net

While SFE offers advantages like reduced solvent usage and potential for higher selectivity, its application for highly polar glycosides like this compound can be challenging with SC-CO₂ alone. Studies have explored the use of supercritical CO₂ extraction at conditions like 40°C and 250 bar. However, the efficacy for polar compounds is often limited without the addition of co-solvents such as ethanol or water to increase the polarity of the supercritical fluid. scirp.org

SFE parameters such as pressure, temperature, co-solvent type and concentration, and flow rate can be optimized to enhance extraction efficiency and selectivity for specific compounds. ajgreenchem.comscirp.orgscielo.br While SFE is a promising technique, detailed research findings specifically focusing on optimized SFE protocols solely for this compound extraction from plant biomass are less extensively documented compared to conventional solvent extraction and chromatography in the provided literature.

Purity Assessment and Validation Protocols

Ensuring the purity of this compound is critical for accurate research findings and applications. Purity assessment and validation protocols typically involve a combination of spectroscopic and chromatographic techniques.

Spectroscopic and Chromatographic Purity Validation

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for the structural elucidation and confirmation of this compound, which indirectly contributes to purity assessment by verifying the compound's identity and detecting the presence of structurally different impurities researchgate.netrsc.org. High-resolution mass spectrometry (HRMS) can confirm the accurate mass of this compound, aiding in the identification of the target compound and the exclusion of contaminants with different molecular weights nih.gov. UV spectrophotometry can be used for quantification at a specific wavelength, such as 218 nm .

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for separating this compound from other compounds in a mixture and assessing its purity . HPLC coupled with detectors like Photo Diode Array (PDA) or Mass Spectrometry (MS) is powerful for purity validation scielo.br. PDA detectors can assess peak purity by analyzing UV absorbance across a peak for spectral variations, which might indicate co-elution of impurities scielo.brsepscience.comchromatographyonline.com. However, UV-based purity analysis has limitations, as it may not detect impurities with minimal spectral differences or poor UV responses, or those present at very low concentrations or eluting near the apex of the main peak sepscience.comchromatographyonline.com. LC-MS offers a more definitive assessment by differentiating compounds based on their mass-to-charge ratio (m/z), providing a robust method for detecting co-elution, even of low-level contaminants scielo.brsepscience.comchromatographyonline.com. For instance, LC-MS can confirm the molecular ion of this compound, such as at m/z 535 [M+H]⁺ .

Validation of chromatographic methods for purity assessment involves evaluating parameters such as selectivity, which is the ability of the method to measure the analyte accurately in the presence of other components scielo.breuropa.eu. Selectivity can be assessed by analyzing samples containing the analyte and potential interferents scielo.br. Peak purity tests, especially using PDA or MS detectors, are crucial for confirming the absence of co-elution scielo.brsepscience.com.

Reproducibility and Standardization Considerations in Extraction Protocols

Ensuring the reproducibility and standardization of extraction protocols is vital for obtaining consistent yields and purity of this compound from natural sources uepa.br. Variability in plant material due to factors like season, location, and harvest time can significantly impact the phytochemical content and thus the extract composition uepa.br.

Standardization of extraction protocols involves documenting critical parameters such as solvent type and concentration, extraction time, temperature, and pressure . For cardenolides like this compound, common extraction solvents include ethanol and methanol, with ethanol often preferred for its safety and environmental profile . A standardized protocol might involve soaking dried plant material in a specific concentration of ethanol for a set duration, followed by filtration and solvent evaporation . While such methods can provide a crude extract yield, compound-specific yields require further quantification .

Reproducibility can be enhanced by strictly adhering to documented protocols and explicitly stating any deviations in experimental sections . Industrial-scale production protocols often prioritize yield and reproducibility, utilizing optimized extraction parameters and quality control measures like UV spectrophotometry and LC-MS to ensure batch consistency .

To further enhance reproducibility, especially in research settings, depositing laboratory protocols in platforms like protocols.io with assigned identifiers (DOI) is recommended, allowing for independent citation and clear documentation nih.gov.

While specific detailed data tables for this compound purity validation and extraction reproducibility were not extensively available in the search results beyond general mentions of yields and purity percentages in comparative tables , the principles of spectroscopic and chromatographic validation and the factors influencing extraction reproducibility are well-established and applicable to this compound. Research findings often report the spectroscopic data (NMR, MS) and chromatographic methods (HPLC) used to characterize and purify this compound during its isolation researchgate.netrsc.orgnih.govscience.govnih.gov. Studies also highlight the importance of consistent extraction procedures for reliable results in analyzing plant metabolites uepa.brnih.gov.

Extraction, Isolation, and Purification Methodologies

Cardiotonic Effects

Like other cardiac glycosides, the primary mechanism of asclepin's cardiotonic (heart-strengthening) effect is the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells (myocytes). wikipedia.org This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the sodium-calcium exchanger. The resulting increase in intracellular calcium concentration enhances the force of myocardial contraction (a positive inotropic effect).

Studies have demonstrated the positive inotropic effects of this compound. globinmed.com Pharmacological investigations comparing this compound to other well-known cardiac glycosides like digoxin and digitoxin have shown it to be a potent cardiotonic agent. globinmed.com

Cytotoxic Effects

The cytotoxic (cell-killing) effects of cardenolides, including this compound, are also linked to the inhibition of Na+/K+-ATPase. This enzyme is crucial for maintaining cellular ion homeostasis, and its disruption can trigger a cascade of events leading to apoptosis (programmed cell death). researchgate.net Cancer cells are often more sensitive to the effects of Na+/K+-ATPase inhibition than normal cells.

Research has highlighted the significant cytotoxic activity of this compound against various cancer cell lines. globinmed.com For instance, one study reported that this compound exhibited the strongest cytotoxic activity among several tested cardenolides, with an IC50 value of 0.02 µM against two cancer cell lines. globinmed.com Other studies on cardenolide glycosides isolated from Asclepias curassavica have also shown significant inhibitory effects on the viability, proliferation, and migration of human cancer cells, suggesting the potential of these compounds in cancer research. researchgate.netnih.gov

Chemical Synthesis and Derivatization

Synthetic Approaches

The total synthesis of a complex natural product like this compound is a formidable challenge in organic chemistry due to its intricate stereochemistry and multiple functional groups. While specific total syntheses of this compound are not widely reported, the general strategies for synthesizing cardenolides involve the construction of the steroid nucleus followed by the stereoselective introduction of the lactone ring and the glycosidic linkage.

Derivatization for Structure-Activity Relationship (SAR) Studies

The chemical modification of the this compound molecule is a valuable tool for conducting structure-activity relationship (SAR) studies. By systematically altering different parts of the molecule, such as the sugar moiety or functional groups on the steroid nucleus, researchers can identify the key structural features responsible for its biological activity. These studies are essential for designing new analogs with improved potency, selectivity, or pharmacokinetic properties.

Chemical Derivatization and Semi-synthesis of Asclepin Analogues

Modifications of the Glycosidic Moiety

The sugar unit attached to the steroid nucleus at C-3 is a key target for chemical modifications in cardenolide synthesis, including that of asclepin analogues. phcogres.comacgpubs.orgresearchgate.net Different substitution patterns have been identified at the sugar moiety in related cardenolides like those from the Calotropis family. phcogres.comrsc.org Modifications often occur at the C-3' position of the sugar. rsc.org

Oxidation Reactions and Derived Metabolites

Oxidation reactions can be applied to modify the glycosidic moiety of cardenolides. For instance, the hydroxyl group on the sugar unit can be subjected to oxidation. phcogres.com While specific oxidation reactions of this compound's glycosidic moiety leading to defined metabolites are not extensively detailed in the search results, the general concept of oxidation of functional groups like alcohols is a fundamental transformation in organic chemistry. libretexts.org Aldehydes, which can be formed by oxidation of primary alcohols, are readily oxidized to carboxylic acids. libretexts.orgbiotechacademy.dk Enzymatic oxidation reactions involving glycosides have also been reported, demonstrating broad glycone and aglycone specificities. science.gov

Reduction Reactions and Altered Pharmacological Profiles

Reduction reactions can also be performed on cardenolides. Reduction of afroside, a related cardenolide, with sodium borohydride produces afrosidol, which shows no evidence of a carbonyl group at C10. researchgate.net This indicates that reduction can alter functional groups within the cardenolide structure. While direct examples of reduction reactions on this compound's glycosidic moiety and their specific impact on pharmacological profiles are not explicitly detailed, modifications to the sugar moiety can influence the compound's ability to bind to targets and its water solubility, thereby potentially altering its pharmacological activity. phcogres.combiotechacademy.dk

Modifications of the Steroid Nucleus in Cardenolide Synthesis

The steroid nucleus is a core structural feature of cardenolides, including this compound. phcogres.comacgpubs.orgresearchgate.net Modifications of the steroid nucleus are crucial in the synthesis of cardenolides and their analogues. Strategies for steroid nucleus construction in the synthesis of analogous cardenolides like digoxin involve steps such as Friedel-Crafts acylation to introduce the lactone ring. Another approach in the synthesis of calotropin and related cardenolides from epi-androsterone involves regioselective C-H oxidation of the methyl group at C-19, which also delivers the 2α,3β-trans-diol moiety, essential for connection to the sugar unit. rsc.orgresearchgate.netresearchgate.net Cardiac glycosides show characteristic features in their steroid nucleus, such as a tertiary hydroxyl group at C-14 and a β-oriented butenolide substituent at C-17. rsc.org The A/B and C/D rings usually have cis-fused junctions, although cardenolides from the Asclepiadaceae family can have a trans-junction of the A/B rings. rsc.org

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how structural changes in a molecule correlate with its biological potency. researchgate.netniscpr.res.inmdpi.comnih.govnih.gov For this compound and its derivatives, SAR analysis helps to identify which parts of the molecule are important for its activity, particularly its cytotoxic effects and inhibition of Na+/K+-ATPase. acgpubs.orgresearchgate.netscience.gov

Correlation of Structural Changes with Biological Potency

SAR studies on cardenolides, including those related to this compound, have yielded significant findings regarding the correlation of structural changes with biological potency. acgpubs.orgresearchgate.netniscpr.res.in For example, studies have shown that compounds with six-membered ring sugar groups generally exhibit significantly stronger inhibitory activity compared to those with five-membered ring sugar groups. acgpubs.orgresearchgate.net The presence of a formyl or methyl-hydroxyl group at C-10 can enhance cytotoxicity, while a 4'-OH or 16-OH group may decrease it. acgpubs.orgresearchgate.net

This compound itself has demonstrated strong cytotoxic activity against certain cancer cell lines. science.govresearchgate.net For instance, this compound showed potent cytotoxic activity with an IC50 value of 0.02 µM against HepG2 and Raji cell lines. science.gov Another related compound, 12β-hydroxycalotropin, also showed significant cytotoxic activity. science.govresearchgate.net

Studies on dioxane double-linked cardenolide glycosides have shown that they can possess higher inhibitory potency on Na+/K+-ATPase compared to cardenolide lactates, and this correlates with their cytotoxic effects. science.govrsc.org Modifications to the sugar moiety, such as acetylation or epimerization, as well as the attachment of thiazolidine or dihydrothiazolidine moieties, represent variations that can influence the activity of cardenolides. phcogres.comrsc.org

Comparative Analysis with Synthetic Cardenolide Analogues

The chemical synthesis of cardenolides, including this compound, presents significant challenges due to their complex polycyclic steroid structure, multiple chiral centers, and the presence of a butenolide ring and glycosidic linkages. wikidata.orgnih.gov This complexity often makes total synthesis difficult and economically unfeasible for large-scale production or the generation of diverse analogues. wikidata.org Consequently, semi-synthetic approaches, which involve chemically modifying naturally occurring cardenolides or their aglycones, represent a crucial strategy for obtaining novel cardenolide analogues with potentially altered or improved biological activities. fishersci.seguidetopharmacology.org

While comprehensive comparative analyses specifically detailing semi-synthetic this compound analogues against fully synthetic cardenolide analogues are limited in the available literature, comparisons of the biological activities of naturally occurring this compound and other cardenolides (some of which are targets or intermediates in synthesis/semi-synthesis) provide insights into the structure-activity relationships within this class of compounds and the potential of generating analogues through chemical modification.

Studies have evaluated the cytotoxic activity of this compound against various cancer cell lines. For instance, this compound demonstrated potent cytotoxic effects against HepG2 (human hepatocellular carcinoma) and Raji (human Burkitt's lymphoma) cell lines. wikipedia.orgwikidata.orgfishersci.ca The half maximal inhibitory concentration (IC₅₀) value for this compound against these cell lines was reported as 0.02 µM. wikipedia.orgwikidata.orgfishersci.ca

Comparative studies on the inotropic effects of this compound alongside other well-known cardiac glycosides, such as g-strophanthin (ouabain), digoxin, and digitoxin, have also been conducted. fishersci.nl In in vitro and in vivo models, this compound exhibited a marked positive inotropic effect, demonstrating greater activity in increasing the force of contraction compared to g-strophanthin, digoxin, and digitoxin in the evaluated systems. fishersci.nl Digoxin and digitoxin are cardenolide glycosides that, while historically sourced from plants, have been subject to semi-synthetic and synthetic investigations. fishersci.sewikipedia.orgwikipedia.org Digitoxigenin, the aglycone of digitoxin, is a common starting material for semi-synthesis. fishersci.se

The development of semi-synthetic cardenolide analogues from other natural sources further highlights the potential of chemical modification to yield compounds with distinct biological profiles. For example, UNBS1450, a semi-synthetic cardenolide derived from 2″-oxovuscharin (a cardenolide from Calotropis procera), has shown potent anti-proliferative activity and is in clinical trials for cancer treatment. wikidata.org Its modified structure is associated with improved activity and lower toxicity compared to its precursor. Similarly, semi-synthetic derivatives based on the digitoxigenin scaffold, such as compounds C10 and C11, have been explored for their antiviral activities, demonstrating that specific chemical alterations, such as the introduction of substituted amine groups, can significantly influence biological potency and target cellular processes involved in viral replication. guidetopharmacology.org

These examples suggest that chemical derivatization and semi-synthesis of this compound could lead to the generation of analogues with modified or enhanced biological activities, potentially offering advantages over existing synthetic or semi-synthetic cardenolides in specific applications. The observed differences in potency and activity profiles between natural this compound and other cardenolides like digoxin and digitoxin, which differ in their glycosidic moieties and/or aglycone structure, underscore the critical role of structural features in determining biological effects. fishersci.nlmims.com Further semi-synthetic efforts on this compound could explore modifications to the sugar portion, the aglycone, or both, guided by structure-activity relationship studies of other cardenolides, to optimize desired properties for specific therapeutic or biological applications.

Comparative Cytotoxic Activity (IC₅₀ values)

| Compound | Cell Line | IC₅₀ (µM) | Source |

| This compound | HepG2 | 0.02 | wikipedia.orgwikidata.orgfishersci.ca |

| This compound | Raji | 0.02 | wikipedia.orgwikidata.orgfishersci.ca |

This compound is a cardenolide derived from Asclepias curassavica, commonly known as tropical milkweed. It has been investigated for its pharmacological properties, particularly its effects on the cardiovascular system and its potential cytotoxic activities.

Pharmacological Activities of Asclepin in in Vitro and in Vivo Models

Anticancer and Cytotoxic Activities

Contribution to Antitumor Potential of Source Plant Extracts

Asclepin has demonstrated significant cytotoxic activity against various cancer cell lines in in vitro studies. researchgate.netnih.gov Research evaluating cardenolides and cardenolide glycosides isolated from Asclepias curassavica showed that this compound exhibited potent activity against HepG2 (hepatocellular carcinoma) and Raji (lymphocytic leukemia) cell lines. researchgate.net Specifically, this compound had an IC50 value of 0.02 µM against both cell lines, which was stronger than other tested compounds like 12β-hydroxycalotropin. researchgate.net Extracts from Asclepias curassavica have shown cytotoxic activity against nasopharynx human carcinoma cells. researchgate.net Cardenolides extracted from the aerial parts and roots of Asclepias curassavica have also shown pronounced cytotoxicity against four cancer cell lines with IC50 values ranging from 0.01 to 0.20 µgM/ml. researchgate.net

Data Table: In Vitro Cytotoxic Activity of this compound

| Compound | Cell Line | IC50 (µM) |

| This compound | HepG2 | 0.02 |

| This compound | Raji | 0.02 |

| 12β-hydroxycalotropin | HepG2 | 0.69 |

| 12β-hydroxycalotropin | Raji | 1.46 |

Anti-inflammatory and Antinociceptive Research

Asclepias curassavica, a source plant of this compound, has been traditionally used for its anti-inflammatory and antinociceptive properties. nih.gov

In Vitro Modulation of Inflammatory Mediators

Studies on the ethanol extract of Asclepias curassavica aerial parts (ACE) have investigated its anti-inflammatory effects in vitro. nih.gov ACE was analyzed using LPS-stimulated primary murine macrophages. nih.gov Findings showed that ACE increased the production of IL-10, an anti-inflammatory cytokine, in these in vitro assays with an EC50 of 3.2 pg/ml. nih.govresearchgate.net

In Vivo Models of Inflammation and Pain

The anti-inflammatory and antinociceptive activities of Asclepias curassavica extracts have also been evaluated in in vivo animal models. nih.govresearchgate.net In inflammation models such as the TPA-induced ear edema test and carrageenan-induced paw edema test, ACE demonstrated anti-inflammatory activity. nih.govresearchgate.net This effect was associated with increased levels of IL-10 in vivo, with an ED50 of 111 mg/kg. nih.govresearchgate.net

In antinociceptive models like the formalin-induced licking test, ACE showed good antinociceptive actions. nih.govresearchgate.net The ED50 was 158 mg/kg in phase 1 and 83 mg/kg in phase 2 of the formalin test. nih.govresearchgate.net Pre-treatment with naloxone, an opioid receptor antagonist, blocked the antinociceptive response induced by ACE, suggesting the involvement of the opioidergic system in this effect. nih.gov ACE did not induce sedative effects or impair motor coordination in mice at the tested doses. nih.gov

Antimicrobial Activities

This compound and extracts from its source plants have shown antimicrobial properties against various microorganisms. researchgate.net

Antibacterial Spectrum and Efficacy

The antibacterial activity of Asclepias curassavica has been examined against a range of bacteria, including Bacillus subtilis, Staphylococcus aureus, Proteus vulgaris, Escherichia coli, and Klebsiella pneumoniae. researchgate.netresearchgate.netbio-conferences.org Methanol extract of Asclepias curassavica has been found to inhibit the growth of most of these microorganisms, with the exception of Proteus vulgaris. researchgate.netresearchgate.netbio-conferences.org Petroleum ether extract showed activity against three out of five tested organisms, but less activity compared to the methanolic extract. researchgate.netbio-conferences.org The ethyl acetate extract showed weak activity, affecting only Staphylococcus aureus and Bacillus subtilis. researchgate.netbio-conferences.org Root extracts of Asclepias curassavica have demonstrated better inhibitory effects than leaf extracts against certain bacteria. bio-conferences.org Chloroform root extract showed maximum activity against Pseudomonas solanacearum and Escherichia coli. updatepublishing.com Methanol extract was effective against Clavibacter michiganense. updatepublishing.com

Asclepain cI, a proteolytic enzyme found in the latex of Asclepias curassavica, has shown antibacterial activity against Helicobacter pylori, including drug-resistant clinical isolates, in vitro. nih.gov Minimal inhibitory concentrations (MIC) ranged from 1 to 2 µg/ml, and minimal bactericidal concentrations (MBC) ranged from 2 to 4 µg/ml. nih.gov Asclepain cI also significantly decreased the expression of pathogenic factors like omp18, ureA, and flaA genes in H. pylori. nih.gov

Data Table: In Vitro Antibacterial Activity of Asclepias curassavica Extracts

| Extract Solvent | Bacteria Tested | Activity |

| Methanol | B. subtilis, S. aureus, E. coli, K. pneumoniae | Growth inhibition (except P. vulgaris) researchgate.netresearchgate.netbio-conferences.org |

| Petroleum ether | B. subtilis, S. aureus, E. coli, K. pneumoniae, P. vulgaris | Activity against 3/5 organisms, less than methanol researchgate.netbio-conferences.org |

| Ethyl acetate | B. subtilis, S. aureus, E. coli, K. pneumoniae, P. vulgaris | Weak activity against S. aureus, B. subtilis researchgate.netbio-conferences.org |

| Chloroform (root) | P. solanacearum, E. coli | Maximum activity updatepublishing.com |

| Methanol (root) | C. michiganense | Effective updatepublishing.com |

Data Table: In Vitro Antibacterial Activity of Asclepain cI against H. pylori

| Compound | Microorganism | MIC (µg/ml) | MBC (µg/ml) |

| Asclepain cI | H. pylori | 1-2 | 2-4 |

Note: Data compiled from search result nih.gov.

Antifungal and Antiviral Considerations

The latex sap of Asclepias curassavica has shown antifungal activity, particularly against Candida albicans. nih.gov The sap inhibits the growth of Candida albicans by degrading yeast cells, leading to deformation and loss of cytoplasmic content. nih.gov Substances like terpenes, cardenolides, and enzymes such as glucanases are thought to be responsible for these effects, potentially acting on the cell wall. nih.gov Asclepias curassavica plant extract has also shown antifungal activity against plant pathogens such as Aspergillus niger, Aspergillus flavus, Alternaria alternata, Phomopsis vexans, and Fusarium oxysporum. bio-conferences.org Ethanol and acetone extracts of Asclepias curassavica root have shown good anticandidal effects against Candida albicansin vitro. bio-conferences.org

While some sources mention antiviral activity for Calotropis gigantea, a plant containing this compound, specific research detailing the antiviral activity of isolated this compound is less prominent in the provided search results. rjpponline.orgijcrt.orgasianjpr.com

Other Reported Pharmacological Effects in Preclinical Models

Beyond its well-documented cardiotonic effects, this compound and extracts containing it have demonstrated other pharmacological activities in preclinical models.

Diaphoretic and Expectorant Properties

This compound has been noted for its traditional use and reported properties as a diaphoretic and expectorant botanical.comhenriettes-herb.comhenriettes-herb.comwikisource.orgwholisticmatters.comucanr.edu. Diaphoretic substances promote sweating, while expectorants help clear mucus from the airways. These properties are associated with the use of the plant from which this compound is derived, Asclepias curassavica, in traditional medicine for respiratory ailments botanical.comherbalreality.comrain-tree.com. The mechanism of action involves promoting diaphoresis (sweating) and expectoration, which is suggested to alleviate respiratory symptoms such as cough and fever . This action is reported to occur without interfering with concurrent analgesics or sedatives .

Immunomodulatory Potential (e.g., Increased IL-10 Production)

Research indicates that extracts containing this compound may possess immunomodulatory potential, specifically by increasing the production of interleukin-10 (IL-10) researchgate.net. IL-10 is a cytokine known for its anti-inflammatory properties and its role in regulating immune responses oatext.comnih.govoatext.comfrontiersin.orgnih.gov.

Studies using an ethanol extract from the aerial parts of Asclepias curassavica (ACE) have shown that this extract increased the production of IL-10 in both in vitro and in vivo assays researchgate.netresearchgate.net. In in vitro assays using LPS-stimulated primary murine macrophages, ACE demonstrated an EC50 of 3.2 pg/ml for increasing IL-10 production researchgate.net. In in vivo assays, ACE increased IL-10 production with an ED50 of 111 mg/kg researchgate.net. These findings suggest that the anti-inflammatory activity observed in these studies is associated with increasing levels of IL-10 researchgate.net.

Table 1: Effect of Asclepias curassavica Extract (ACE) on IL-10 Production

| Assay | Model | Effect on IL-10 Production | Value |

| In Vitro | LPS-stimulated primary murine macrophages | Increased | EC50 = 3.2 pg/ml researchgate.net |

| In Vivo | Animal model | Increased | ED50 = 111 mg/kg researchgate.net |

Note: The in vivo model details are based on the provided source which refers to animal models of inflammation and nociception researchgate.net.

Molecular and Cellular Mechanisms of Action

Primary Target: Sodium-Potassium ATPase (Na+/K+-ATPase) Inhibition

Asclepin, a cardiac glycoside found in plants of the Asclepias genus, exerts its primary effect through the inhibition of the Na+/K+-ATPase enzyme. globalresearchonline.netresearchgate.net This enzyme, also known as the sodium-potassium pump, is a crucial transmembrane protein found in all animal cells. nih.govcornell.edu It actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process vital for maintaining cellular ionic homeostasis, resting membrane potential, and the transport of other solutes. novusbio.comuniprot.org

Cardiac glycosides, including this compound, bind to the Na+/K+-ATPase pump, stabilizing it in a specific conformation (the E2-P transition state) and thereby inhibiting its function. wikipedia.org This inhibition disrupts the normal flow of ions across the cell membrane. nih.gov The general structure of cardiac glycosides consists of a steroid core, a sugar moiety, and a lactone group, all of which can influence the molecule's biological activity. researchgate.netwikipedia.org

Binding Affinity and Specificity to Enzyme Subunits (e.g., α1, α2)

The Na+/K+-ATPase enzyme is a heterodimer composed of a catalytic α-subunit and a glycosylated β-subunit. nih.gov The α-subunit contains the binding sites for ATP, cations, and cardiac glycosides. novusbio.comnih.gov In mammals, four different isoforms of the α-subunit (α1, α2, α3, and α4) and three isoforms of the β-subunit (β1, β2, and β3) have been identified, with their expression varying by tissue type. nih.govau.dknih.gov

The binding affinity of cardiac glycosides can differ depending on the specific α-subunit isoform present. nih.gov For instance, in rodent tissues, the α1 isoform has a lower affinity for cardiac glycosides, while the α2 and α3 isoforms exhibit a much higher binding affinity. nih.gov The specific binding characteristics of this compound to these different isoforms are a key area of ongoing research to understand its tissue-specific effects. The structural differences between the isoforms, though subtle, can influence the binding of cardiac glycosides. nih.gov

Consequential Intracellular Ion Dysregulation (e.g., Calcium Accumulation)

The inhibition of the Na+/K+-ATPase pump by this compound leads to a cascade of ionic imbalances within the cell. nih.gov The immediate consequence is an increase in the intracellular concentration of sodium ions, as they are no longer effectively pumped out of the cell. wikipedia.orgphcogrev.com This elevated intracellular sodium level alters the function of other ion exchangers, most notably the sodium-calcium (Na+/Ca2+) exchanger. phcogrev.com

The Na+/Ca2+ exchanger normally uses the sodium gradient to pump calcium (Ca2+) ions out of the cell. phcogrev.com However, the increased intracellular sodium concentration reduces the effectiveness of this exchanger, leading to a decrease in calcium extrusion and a subsequent accumulation of calcium inside the cell. globalresearchonline.netphcogrev.com This rise in intracellular calcium is a critical downstream effect of Na+/K+-ATPase inhibition by this compound. globalresearchonline.netphcogrev.com

Cellular Signaling Pathway Modulation

The changes in intracellular ion concentrations, particularly the increase in calcium, trigger a variety of cellular signaling pathways, leading to the diverse physiological effects of this compound.

Involvement in Cardiac Muscle Contractility Signaling

In cardiac muscle cells (myocytes), the accumulation of intracellular calcium has a direct impact on contractility. globalresearchonline.netksumsc.com Calcium ions are central to the process of excitation-contraction coupling, the mechanism by which an electrical stimulus leads to muscle contraction. aopwiki.orgnumberanalytics.com

The influx of calcium into the myocyte triggers the release of even more calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release. ksumsc.comnumberanalytics.com This surge in cytosolic calcium allows it to bind to the protein troponin C, which in turn initiates the interaction between actin and myosin filaments, the fundamental basis of muscle contraction. frontiersin.org The increased availability of intracellular calcium due to this compound's action enhances the force of contraction of the heart muscle, a phenomenon known as a positive inotropic effect. globalresearchonline.net This makes this compound and other cardiac glycosides potentially useful in conditions like congestive heart failure. globalresearchonline.netwikipedia.org

Impact on Apoptosis-Related Pathways in Cancer Models

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells and is often dysregulated in cancer. aging-us.commdpi.com There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. aging-us.commdpi.com Both pathways converge on the activation of caspases, which are the executioners of apoptosis. nih.gov

Research suggests that cardiac glycosides like this compound can induce apoptosis in cancer cells. science.govresearchgate.net One of the proposed mechanisms involves the disruption of ionic homeostasis, which can trigger cellular stress and activate apoptotic pathways. The inhibition of Na+/K+-ATPase by this compound has been linked to the induction of apoptosis in various cancer cell lines. science.gov For example, studies have shown that this compound exhibits strong cytotoxic activity against certain cancer cell lines. science.gov The precise molecular mechanisms by which this compound induces apoptosis are an active area of investigation, but they are thought to involve the activation of both intrinsic and extrinsic pathways. nih.govnih.gov

Interaction with Other Signal Transduction Cascades (e.g., Wnt signaling, MTORC1, TNFA/NFKB)

Beyond its direct effects on ion balance and apoptosis, this compound and other cardiac glycosides are known to modulate several other key signaling pathways implicated in cell growth, proliferation, and inflammation.

Wnt signaling: The Wnt signaling pathways are a group of signal transduction pathways activated by the binding of a Wnt protein to a Frizzled family receptor. wikipedia.org These pathways are crucial for embryonic development and tissue homeostasis. wikipedia.org There are three main Wnt pathways: the canonical pathway, the noncanonical planar cell polarity pathway, and the noncanonical Wnt/calcium pathway. wikipedia.orggenome.jp Dysregulation of Wnt signaling is a hallmark of many cancers. wikipedia.orgmedpurchasing.comcore.ac.uk The interaction of this compound with the Wnt signaling pathway is an emerging area of research.

mTORC1: The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2. sochob.clnih.gov mTORC1 is a central regulator of cell growth, proliferation, and metabolism, integrating signals from growth factors, nutrients, and cellular energy status. sochob.clcellsignal.com The mTORC1 pathway is frequently hyperactivated in cancer, promoting tumor growth. surgicalneurologyint.comfrontiersin.org The modulation of mTORC1 signaling by cardiac glycosides is being explored for its therapeutic potential in cancer.

TNFA/NFKB: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that can activate the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.gov NF-κB is a transcription factor that plays a key role in regulating the immune response, inflammation, cell survival, and proliferation. arigobio.cnrockland.com Chronic activation of the NF-κB pathway is associated with various inflammatory diseases and cancers. lupinepublishers.com The influence of this compound on the TNFA/NFKB signaling cascade is another area of interest for its potential anti-inflammatory and anti-cancer effects.

Protein and Gene Expression Modulation Studies

This compound, a cardiac glycoside, has been shown to modulate the expression of various proteins and genes, which is central to its mechanism of action. Studies have indicated that cardiac glycosides can influence complex cell-signaling pathways that control cellular proliferation. phcogrev.com The primary molecular target for cardiac glycosides is the plasma membrane Na+/K+ ATPase. nih.gov Inhibition of this enzyme leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. phcogrev.com This cascade of events can trigger various downstream signaling pathways.

In the context of cancer, the modulation of gene expression by cardiac glycosides like this compound is of significant interest. For instance, the cardiac glycoside oleandrin has been shown to inhibit the activity of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and induce apoptosis through the expression of the Fas gene in tumor cells. phcogrev.com While direct studies on this compound's effect on the expression of these specific proteins are not detailed in the provided results, the general mechanism of cardiac glycosides suggests a similar mode of action.

Research on Calotropis procera, a plant from which this compound is isolated, has provided insights into the genetic regulation of its biosynthesis. Transcriptome analysis identified numerous unigenes involved in the cardenolide biosynthetic pathway. nih.gov Specifically, the expression of genes involved in terpenoid and steroid backbone biosynthesis, which are precursors for cardiac glycosides, showed a positive correlation with the accumulation of these compounds. nih.gov Furthermore, wound stress was found to elevate the levels of transcripts for genes in the biosynthetic pathway, leading to increased accumulation of this compound and other cardiac glycosides. nih.gov This indicates that the expression of genes responsible for this compound production is dynamically regulated in the plant.

Molecular docking studies have predicted that this compound can interact with several key proteins involved in cellular regulation. These include Topoisomerase I and II, Bcl-2, VEGFR-2, and XIAP-Bir2. Such interactions imply a potential for this compound to modulate the expression or activity of these proteins, which are critical for DNA replication, apoptosis, and angiogenesis. For example, interaction with Topoisomerase I and II, enzymes that regulate the topology of DNA, suggests a mechanism for inhibiting cell proliferation.

The table below summarizes the proteins and genes that have been identified in studies related to this compound and other cardiac glycosides, highlighting their potential roles in its mechanism of action.

Table 1: Proteins and Genes Modulated or Potentially Modulated by this compound

| Target | Function | Implied Effect of Modulation |

|---|---|---|

| Na+/K+ ATPase | Ion pump maintaining sodium and potassium gradients across the plasma membrane. | Inhibition leads to increased intracellular calcium and downstream signaling. phcogrev.comnih.gov |

| Topoisomerase I & II | Enzymes that regulate DNA supercoiling and are essential for replication and transcription. | Inhibition can lead to cell cycle arrest and apoptosis. |

| Bcl-2 | An anti-apoptotic protein. | Inhibition can promote apoptosis. |

| VEGFR-2 | A receptor tyrosine kinase involved in angiogenesis. | Inhibition can suppress tumor growth by preventing the formation of new blood vessels. |

| XIAP-Bir2 | An inhibitor of apoptosis protein. | Inhibition can lead to the induction of apoptosis. |

| Genes in Terpenoid/Steroid Biosynthesis | Involved in the production of cardiac glycoside precursors in plants. | Upregulation leads to increased this compound synthesis. nih.gov |

Subcellular Localization and Interaction Studies

The subcellular localization of a compound is critical to its biological activity. For this compound and other cardiac glycosides, their primary site of action is the plasma membrane, where they interact with the Na+/K+ ATPase. nih.gov This interaction is the initial event that triggers the cascade of intracellular signaling.

Recent advanced imaging techniques have provided a more detailed view of the distribution of cardiac glycosides within tissues and cells. Using matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI), researchers have been able to visualize the (sub)cellular distributions of these compounds. nih.gov For example, in the monarch butterfly (Danaus plexippus), which sequesters cardiac glycosides from its host plant, these compounds were detected in epithelial cells and Malpighian tubules. nih.govacs.org Specifically, the cardiac glycoside calotropin was found exclusively in the principal cells and not in the lumen of the tubules, providing insight into the sequestration mechanisms at a subcellular level. acs.org

While these studies did not specifically image this compound at a subcellular resolution, the methodologies demonstrate the potential to map its localization. The chemical properties of this compound, being a steroidal glycoside, suggest it would associate with lipid-rich structures like cell membranes. acs.org

Molecular docking studies further elucidate the potential interactions of this compound at a subcellular level. The predicted interactions with nuclear enzymes like Topoisomerase I and II suggest that this compound may be able to enter the nucleus to exert its effects. Similarly, its interaction with mitochondrial proteins like Bcl-2 implies a potential localization to the mitochondria, where it could directly influence apoptosis.

The table below summarizes the known and potential subcellular localizations and interactions of this compound.

Table 2: Subcellular Localization and Interactions of this compound

| Subcellular Location | Interacting Molecule(s) | Consequence of Interaction |

|---|---|---|

| Plasma Membrane | Na+/K+ ATPase | Inhibition of the pump, leading to altered ion concentrations and signaling cascades. nih.gov |

| Nucleus (Predicted) | Topoisomerase I, Topoisomerase II | Inhibition of DNA replication and transcription, leading to cell cycle arrest. |

| Mitochondria (Predicted) | Bcl-2 | Modulation of the intrinsic apoptotic pathway. |

| Cytoplasm | Signaling pathway components downstream of Ca2+ influx | Activation of various cellular responses, including proliferation and apoptosis. phcogrev.com |

Pharmacokinetics and Metabolic Fate in Model Systems

Absorption and Distribution Studies in Animal Models (e.g., Insect Larvae)

Studies involving monarch butterfly (Danaus plexippus) larvae, which feed on milkweed plants containing asclepin, have provided insights into its absorption and distribution. While monarch larvae are known to sequester cardenolides for defense, this compound itself is generally not stored in their tissues. biorxiv.org Instead, it has been observed at the fringes of ingested leaf material within the gut. biorxiv.org This suggests that while this compound is ingested, its absorption and distribution into the body tissues of the monarch larvae may be limited or transient, preceding rapid metabolic conversion. biorxiv.org

In contrast, other cardenolides like calotropin and calactin are readily sequestered by monarch caterpillars. pnas.org The differential handling of these structurally similar compounds points to a selective mechanism governing their uptake and storage. biorxiv.org The high structural similarity between this compound and the sequestered cardenolides calotropin and calactin makes its lack of sequestration puzzling, leading to the hypothesis that it is rapidly metabolized rather than being directly absorbed and distributed. biorxiv.org